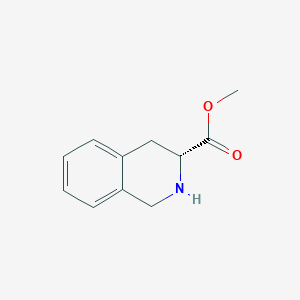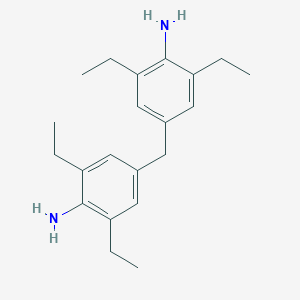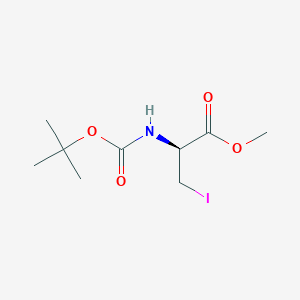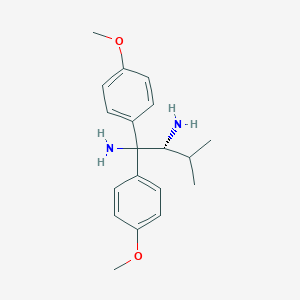![molecular formula C24H23N3O6 B068014 2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid CAS No. 184700-26-3](/img/structure/B68014.png)
2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to the one often involves multi-step reactions, starting from basic building blocks to form more complex structures. While the specific synthesis pathway for this molecule was not identified, related works highlight methodologies like palladium(II)-catalysed hydroxycarbonylation of hexenols for tetrahydropyran synthesis, and modifications of four-component Ugi reactions for creating heterocyclic structures, which could offer insights into potential synthesis approaches for our molecule of interest (Karlubíková et al., 2011) (Ilyin et al., 2006).
Molecular Structure Analysis
The molecular structure of such complex compounds is often determined using techniques like X-ray diffraction analysis, which provides detailed information on the crystal structure and conformation. Studies on related compounds have showcased the ability to determine precise molecular structures, facilitating a deeper understanding of the molecule's chemical behavior and reactivity (Wei et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can include a wide range of transformations, such as condensation, cyclization, and Michael addition reactions. These reactions are crucial for modifying the molecular structure to achieve desired properties or functionalities. For instance, synthesis approaches for dihydropyran and pyrrole derivatives involve strategic reactions that could be relevant to understanding the chemical behavior of our target molecule (O’Brien et al., 2009).
Physical Properties Analysis
The physical properties of organic molecules, including melting point, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, whether in materials science, pharmaceuticals, or chemical synthesis. While specifics on the physical properties of our target compound were not found, related studies on the crystal structure and stability of similar compounds provide a basis for understanding how molecular configuration affects physical characteristics (Wani et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are pivotal for the compound's interactions and reactions with other molecules. Detailed analysis of these properties enables chemists to predict and control the outcome of chemical reactions, essential for synthesizing new compounds or modifying existing ones for desired applications. Insights into the chemical properties can be gleaned from studies on related compounds, highlighting the importance of molecular structure in determining reactivity and stability (Gerus et al., 2005).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This chemical plays a crucial role in the synthesis of novel heterocyclic compounds, which are pivotal in pharmaceutical research and development. For instance, it has been utilized as a key starting material or intermediate in the synthesis of novel analogues of natural alkaloids and various pyrrolopyrazine derivatives. These compounds are characterized using techniques such as NMR, IR, elemental analysis, and X-ray crystallography, highlighting their potential in drug discovery and medicinal chemistry (Voievudskyi et al., 2016).
Fluorophore-Based Applications
Research has also explored its utility in the synthesis of environmentally sensitive fluorophores. These fluorophores, incorporating pyrene and fluorene moieties, show promise for applications in materials science, particularly due to their strong blue-green fluorescence emission. This aspect is critical for the development of new materials with specific optical properties (Hussein, El Guesmi, & Ahmed, 2019).
Combinatorial Chemistry and Drug Design
The compound's derivatives have been used in combinatorial approaches to synthesize libraries of compounds such as dihydropyrroles and hexahydropyrrolopyrazines. These libraries are valuable for screening in drug discovery projects, demonstrating the compound's utility in generating diverse chemical entities for biological evaluation (Huang & Xu, 2009).
Antimicrobial Agent Synthesis
Another application involves its role in synthesizing new anthraquinone derivatives incorporating the pyrazole moiety, which exhibit promising antimicrobial activities. This suggests the potential of such derivatives in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Propriétés
Numéro CAS |
184700-26-3 |
|---|---|
Formule moléculaire |
C24H23N3O6 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid |
InChI |
InChI=1S/C24H23N3O6/c28-21(29)10-19-23(31)27-11-13(9-20(27)22(30)26-19)25-24(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-20H,9-12H2,(H,25,32)(H,26,30)(H,28,29)/t13-,19-,20-/m0/s1 |
Clé InChI |
YUVDXLNDLFAYKW-MRFFXTKBSA-N |
SMILES isomérique |
C1[C@@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1C(CN2C1C(=O)NC(C2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Synonymes |
Pyrrolo[1,2-a]pyrazine-3-acetic acid, 7-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]octahydro-1,4-dioxo-, (3S,7S,8aS)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



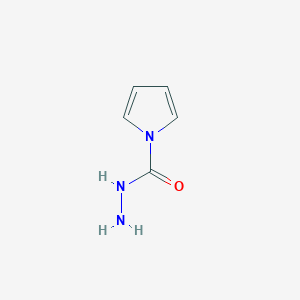
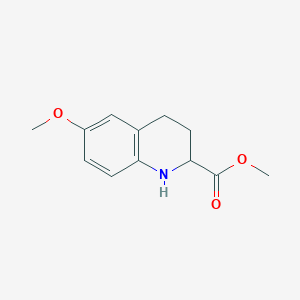
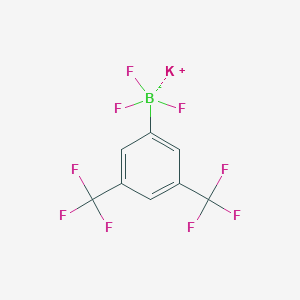
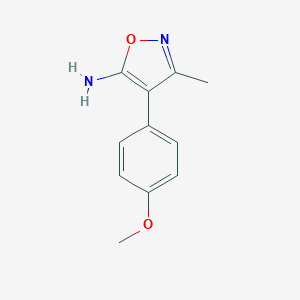
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
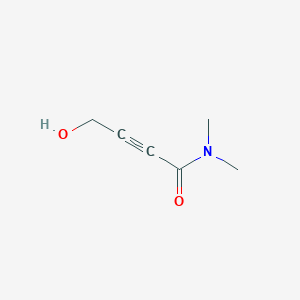
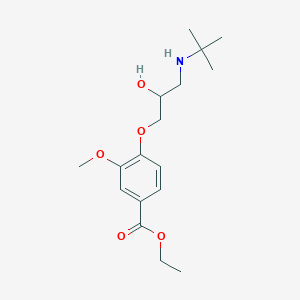
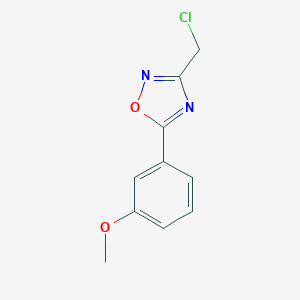
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
